(2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
(2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitrophenyl group, and a butenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring. This intermediate is then esterified with 2-butenyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with nucleic acids and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butenyl 4-{4-aminophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with an amino group instead of a nitro group.
2-Butenyl 4-{4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (2E)-but-2-en-1-yl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in designing specific biochemical probes and therapeutic agents.
Properties
Molecular Formula |
C16H17N3O5 |
---|---|
Molecular Weight |
331.32g/mol |
IUPAC Name |
[(E)-but-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N3O5/c1-3-4-9-24-15(20)13-10(2)17-16(21)18-14(13)11-5-7-12(8-6-11)19(22)23/h3-8,14H,9H2,1-2H3,(H2,17,18,21)/b4-3+ |
InChI Key |
HLMBJUUXHYFVEF-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES |
CC=CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC=CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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